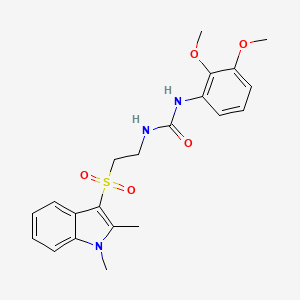

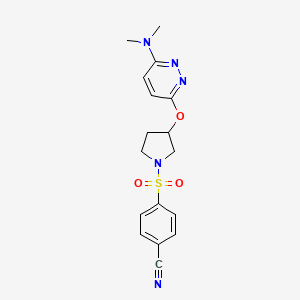

![molecular formula C23H19N3O B2960831 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-18-4](/img/structure/B2960831.png)

6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

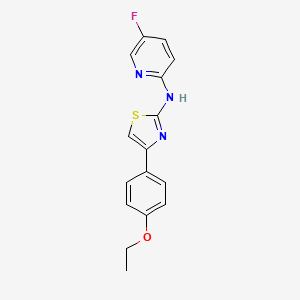

The synthesis of this compound involves a multi-step protocol. Starting from either isatin or 5-fluoroisatin , a series of new derivatives are obtained. These derivatives incorporate (N1-aryl-1H-1,2,3-triazol-4-yl)methyl groups attached to the 6H-indolo[2,3-b]quinoxaline skeleton. The elegant synthesis of these complex molecules has been achieved .

Molecular Structure Analysis

The molecular structure of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline consists of an electron-abundant indole entity linked to an electron-poor quinoxaline . This planar-integrated donor-acceptor dye exhibits a unique dipolar configuration, making it a promising candidate for the intramolecular charge transfer (ICT) mechanism .

科学的研究の応用

Antiviral and Interferon Inducing Ability

Research by Shibinskaya et al. (2010) focused on the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, showing that these compounds possess potent interferon-inducing capabilities and antiviral activities with low toxicity. Specifically, derivatives with morpholine and 4-methyl-piperidine exhibited significant antiviral properties and minimal cytotoxicity, suggesting potential applications in developing antiviral therapeutics (Shibinskaya et al., 2010).

Optical and Electronic Properties

Thomas and Tyagi (2010) synthesized triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, exploring their optical absorption, emission spectra, electrochemical behavior, and thermal stability. These compounds exhibited varied electronic properties depending on the peripheral amines, offering insights into their potential use in electronic and photonic applications (Thomas & Tyagi, 2010).

Anticancer Activity

Chen et al. (2004) synthesized 11-substituted 6H-indolo[2,3-b]quinoline derivatives and evaluated their anticancer properties. The study found that certain methylated derivatives displayed higher cytotoxicity against cancer cell lines compared to non-methylated counterparts, highlighting their potential in cancer therapy (Chen et al., 2004).

Synthesis Methods

Nikumbh et al. (2016) developed a greener, more efficient methodology for synthesizing 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives, offering a viable alternative to conventional methods that involve environmentally harmful reagents. This advancement could facilitate the large-scale production of indoloquinoxaline derivatives for various applications (Nikumbh et al., 2016).

Antimicrobial Activity

Padmini et al. (2015) explored the synthesis of novel 6H-indolo[2,3-b]quinoxaline fused azetidinones, reporting their potential bioactive properties. The synthesized compounds displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species, underscoring their potential in developing new antimicrobial agents (Padmini et al., 2015).

特性

IUPAC Name |

6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-16-8-2-7-13-21(16)27-15-14-26-20-12-6-3-9-17(20)22-23(26)25-19-11-5-4-10-18(19)24-22/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKELYAZADRUYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)

![3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2960766.png)

![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)

![[2-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2960769.png)